![molecular formula C24H27N3O6 B6098555 N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid](/img/structure/B6098555.png)
N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid is a complex organic compound that combines a quinoline derivative with an acetamide group and oxalic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline derivative, followed by the introduction of the acetamide group and the final coupling with oxalic acid. Common reagents used in these reactions include ethylating agents, amines, and acylating agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds like quinine or chloroquine.
Acetamide derivatives: Compounds such as paracetamol or acetanilide.
Uniqueness
N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide stands out due to its unique combination of a quinoline ring with an acetamide group and oxalic acid. This structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(2-ethyl-3-methylquinolin-4-yl)-2-[2-(4-hydroxyphenyl)ethylamino]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2.C2H2O4/c1-3-19-15(2)22(18-6-4-5-7-20(18)24-19)25-21(27)14-23-13-12-16-8-10-17(26)11-9-16;3-1(4)2(5)6/h4-11,23,26H,3,12-14H2,1-2H3,(H,24,25,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXKOENPKLHJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)NC(=O)CNCCC3=CC=C(C=C3)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL (5E)-5-{[5-({[(3,4-DICHLOROPHENYL)CARBAMOYL]FORMAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6098478.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6098482.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6098490.png)
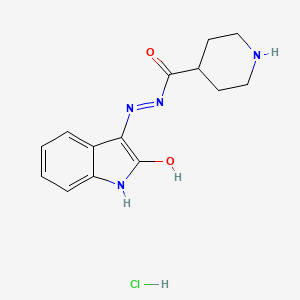
![ethyl 4-(1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6098515.png)
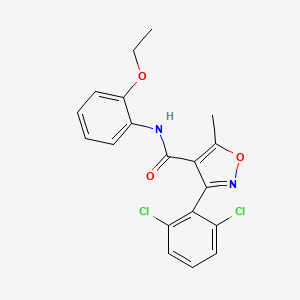
![(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6098527.png)
![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6098535.png)
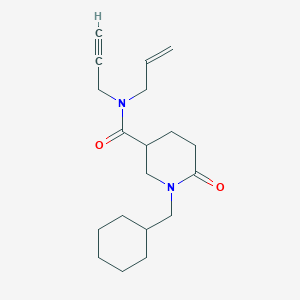
![3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6098560.png)
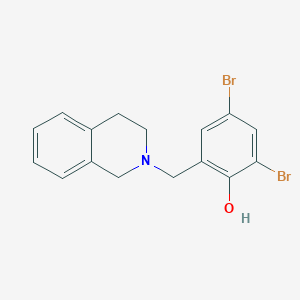
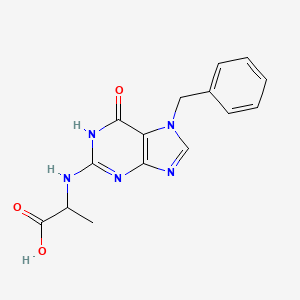
![2-amino-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6098600.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine](/img/structure/B6098601.png)
